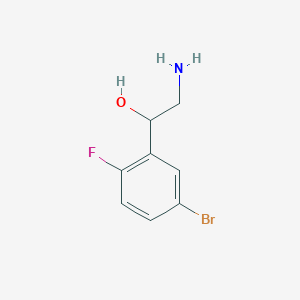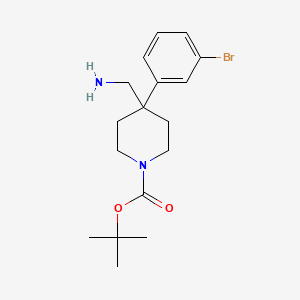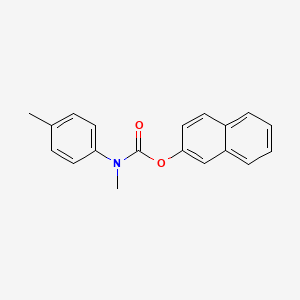![molecular formula C7H7ClN4 B12119899 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)
3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which combines a triazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is usually carried out in water at room temperature, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional rings through cyclization with other reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Iodobenzene diacetate is used for oxidative cyclization.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted triazolopyrimidines can be synthesized.
Oxidized and Reduced Forms: These forms can be obtained through appropriate redox reactions.
Aplicaciones Científicas De Investigación
3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but lacks the chlorine atom.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a hydroxyl group instead of chlorine.
Uniqueness: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with diverse applications.
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-chloro-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3 |
Clave InChI |
ILRREHJQBUFOFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=C(N12)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)

![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)



![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)
![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
